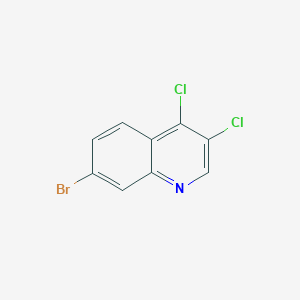

7-Bromo-3,4-dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWRHDAJXUPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671177 | |

| Record name | 7-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021435-01-7 | |

| Record name | 7-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-3,4-dichloroquinoline CAS number and properties

An In-depth Technical Guide to 7-Bromo-3,4-dichloroquinoline: Synthesis, Properties, and Applications

Introduction

This compound is a polyhalogenated aromatic heterocycle belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a bromine atom at the 7-position and chlorine atoms at the 3- and 4-positions. This specific substitution pattern makes it a highly valuable and versatile building block in synthetic organic chemistry. The presence of multiple, differentially reactive halogen atoms provides strategic handles for a variety of chemical transformations, particularly in the construction of complex molecular architectures. For researchers and professionals in drug development, this compound serves as a key intermediate for creating libraries of novel compounds to be screened for a wide range of biological activities, from anticancer to antimicrobial applications.[1][2] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Information

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. This compound is identified by the CAS Number 1021435-01-7.[3][4][5] Its structural and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1021435-01-7 | [3][4] |

| Molecular Formula | C₉H₄BrCl₂N | [3][4] |

| Molecular Weight | 276.94 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | [4] |

| InChI Key | HRUWRHDAJXUPON-UHFFFAOYSA-N | [4] |

| Physical State | Solid (predicted) | |

| Monoisotopic Mass | 274.89042 Da | [4] |

Proposed Synthesis Pathway

While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, a plausible and logical synthetic route can be designed based on well-established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.[6][7] This multi-step approach offers good control over the regiochemistry of the final product.

The proposed pathway begins with a substituted aniline and builds the quinoline core, followed by sequential halogenation steps. This strategy is often preferred as it can provide better regiocontrol compared to attempting to halogenate a pre-existing quinoline ring.[6]

Step-by-Step Experimental Protocol (Proposed)

-

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline via Gould-Jacobs Reaction.

-

Rationale: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core. Starting with 3-bromoaniline ensures the bromine is correctly positioned at what will become the 7-position of the quinoline ring.

-

Methodology:

-

A mixture of 3-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated at 100-140°C. This initial condensation forms the anilinomethylenemalonate intermediate.

-

This intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C for thermal cyclization.[8]

-

The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is saponified using aqueous sodium hydroxide.

-

Subsequent acidification and heating will induce decarboxylation to yield 7-Bromo-4-hydroxyquinoline.[6]

-

-

-

Step 2: Chlorination to 4-Chloro-7-bromoquinoline.

-

Rationale: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species for subsequent reactions. Chlorinating agents like phosphorus oxychloride (POCl₃) are standard reagents for this transformation.[8]

-

Methodology:

-

7-Bromo-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux (typically around 110-140°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).[8]

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product, 4-Chloro-7-bromoquinoline.

-

-

-

Step 3: Regioselective Chlorination to this compound.

-

Rationale: The final step involves the introduction of a chlorine atom at the C-3 position. This can be challenging and may require specific reagents to achieve the desired regioselectivity. The existing chloro and bromo substituents are deactivating, but the nitrogen in the ring will direct the electrophilic substitution.

-

Methodology:

-

Direct chlorination of 4-Chloro-7-bromoquinoline can be attempted using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF.

-

The reaction may require a catalyst or specific conditions (e.g., heating) to proceed efficiently. Careful optimization of stoichiometry and reaction time is crucial to avoid over-chlorination or side reactions.

-

The final product, this compound, would be isolated and purified using standard techniques like column chromatography or recrystallization.

-

-

Visualization of Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, making it a powerful scaffold for building molecular diversity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-4 position is the most activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at this position.

-

Transition Metal-Catalyzed Cross-Coupling: The carbon-halogen bonds serve as excellent handles for cross-coupling reactions. The general order of reactivity for these bonds in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1] This differential reactivity is a cornerstone of its synthetic utility:

-

C-Br Bond (Position 7): This bond is more reactive than the C-Cl bonds and can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations under milder conditions.[1]

-

C-Cl Bonds (Positions 3 and 4): These bonds are less reactive and typically require more forcing conditions (e.g., stronger catalysts, higher temperatures, specific ligands) to participate in cross-coupling reactions. This allows for a second round of functionalization after the C-Br bond has been modified.

-

Visualization of Reactive Sites

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[2] Halogenated quinolines, in particular, are crucial intermediates in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, which are derived from 4,7-dichloroquinoline.[7][9][10]

This compound serves as a next-generation building block for creating novel quinoline-based compounds with potential therapeutic applications, including:

-

Anticancer Agents: Many quinoline derivatives have been investigated for their ability to inhibit signaling pathways crucial for cancer cell growth and survival, such as EGFR, VEGFR-2, and PI3K/Akt pathways.[2] The strategic placement of halogens on this scaffold allows for the systematic modification and optimization of compounds to enhance their binding affinity and selectivity for specific cancer targets.[2]

-

Antimicrobial and Antiviral Research: The quinoline framework is present in various antibacterial and antiviral drugs. By using this compound as a starting material, researchers can synthesize novel derivatives to combat drug-resistant strains of bacteria and explore new antiviral mechanisms.[11][12]

-

Materials Science: Substituted quinolines are also explored for their unique photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.[1]

Role as a Synthetic Scaffold

Caption: Use of the compound as a scaffold in discovery chemistry.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification (GHS):

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a synthetically valuable compound due to its unique polyhalogenated structure. The differential reactivity of its bromine and chlorine substituents provides chemists with a powerful tool for regioselective functionalization through a variety of modern synthetic methods. Its utility as a scaffold is particularly pronounced in the field of medicinal chemistry, where it serves as a key starting material for the development of novel therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in both academic research and industrial drug discovery.

References

- 1. 3,4-Dibromo-7,8-dichloroquinoline|CAS 1209841-50-8 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1021435-01-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 10. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Bromo-3,4-dichloroquinoline: Structure, Properties, and Synthetic Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, polyhalogenated quinolines represent a particularly valuable subset of compounds, serving as versatile intermediates for the synthesis of novel molecular entities. This guide provides a comprehensive technical overview of 7-Bromo-3,4-dichloroquinoline, a heterocyclic compound distinguished by its specific substitution pattern. We will elucidate its chemical structure and properties, propose a logical synthetic pathway grounded in established chemical principles, and discuss its potential applications as a strategic building block in drug discovery and materials science. The distinct electronic nature and reactivity of its three halogen atoms make it a synthon of considerable interest for developing libraries of complex molecules through regioselective functionalization.

Chemical Identity and Structure

A precise understanding of a molecule's structure and properties is fundamental to its application in any research or development context. This section details the definitive nomenclature, structural features, and physicochemical properties of this compound.

IUPAC Nomenclature and Key Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound [1]. It is systematically cataloged and identified by several key numbers and codes essential for database searching and regulatory compliance.

Molecular Architecture

This compound is a derivative of quinoline, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern is as follows:

-

A bromine atom is attached at position 7 of the benzene ring portion.

-

Two chlorine atoms are attached at positions 3 and 4 of the pyridine ring portion.

This arrangement of electron-withdrawing halogen atoms significantly influences the electronic distribution and reactivity of the quinoline ring system. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a common reaction pathway for functionalizing the quinoline core[2][3]. The chlorine at position 3 and the bromine at position 7 provide additional sites for metal-catalyzed cross-coupling reactions, enabling the synthesis of highly decorated quinoline derivatives[4].

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties due to its status as a specialized research chemical. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1021435-01-7 | PubChem[1], Santa Cruz Biotechnology[5] |

| Molecular Formula | C₉H₄BrCl₂N | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 276.94 g/mol | PubChem[1], Santa Cruz Biotechnology[5] |

| Exact Mass | 274.89042 Da | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | HRUWRHDAJXUPON-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | C1=CC2=C(C(=CN=C2C=C1Br)Cl)Cl | PubChem[1] |

Proposed Synthetic Pathway and Rationale

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a chemically sound route can be designed based on established transformations used for analogous quinoline structures. The following multi-step synthesis is proposed, leveraging the foundational Gould-Jacobs reaction for the construction of the quinoline core, followed by targeted halogenation steps[6].

Rationale for Synthetic Design

The chosen strategy involves building the quinoline ring from a readily available substituted aniline. This approach provides excellent control over the substitution pattern on the benzene portion of the heterocycle. Subsequent chlorination reactions are then employed to install the chloro groups on the pyridine ring. This sequence is often more efficient and regioselective than attempting to brominate a pre-formed dichloroquinoline.

Proposed Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline via the Gould-Jacobs Reaction

This initial phase constructs the core bromoquinoline scaffold from 3-bromoaniline.

-

Reaction: 3-Bromoaniline is condensed with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

-

Methodology:

-

Combine equimolar amounts of 3-bromoaniline and DEEM in a round-bottom flask.

-

Heat the mixture at 110-130°C for 1-2 hours to facilitate the initial condensation reaction, forming the anilinomethylenemalonate intermediate.

-

Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C.

-

Maintain this temperature for 30-60 minutes to induce thermal cyclization, which forms ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Perform saponification of the ester using aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid.

-

The resulting acid is then decarboxylated by heating, yielding 7-bromo-4-hydroxyquinoline.

-

-

Causality: The Gould-Jacobs reaction is a robust and well-documented method for creating the 4-hydroxyquinoline core[6]. Starting with 3-bromoaniline ensures the bromine atom is correctly positioned at the 7-position in the final quinoline ring system.

Step 2: Dichlorination to Yield this compound

This final step converts the 4-hydroxy group to a chloride and introduces a second chlorine atom at the 3-position.

-

Reaction: 7-Bromo-4-hydroxyquinoline is treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like dimethylformamide (DMF) which can form the Vilsmeier reagent in situ.

-

Methodology:

-

In a fume hood, carefully add 7-bromo-4-hydroxyquinoline to an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 110°C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings (like the 4-hydroxyquinoline) into chlorides. Under forcing conditions (reflux temperature), and particularly with activation by DMF, POCl₃ can also chlorinate electron-rich positions on the pyridine ring, such as the 3-position, to yield the desired 3,4-dichloro product.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the proposed synthetic pathway.

References

An In-depth Technical Guide to 7-Bromo-3,4-dichloroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Halogenated quinolines, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of 7-Bromo-3,4-dichloroquinoline, a tri-halogenated quinoline derivative with significant potential in synthetic chemistry and drug discovery.

This document delves into the core physical and chemical properties of this compound, outlines a plausible synthetic route, explores its chemical reactivity with a focus on selective functionalization, and discusses its potential applications in the development of novel therapeutics. The information presented herein is intended to be a valuable resource for researchers engaged in the design and synthesis of new chemical entities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₄BrCl₂N | [2] |

| Molecular Weight | 276.94 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1021435-01-7 | [3] |

| Physical Form | Solid | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to have good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low aqueous solubility is predicted. | [4] |

| SMILES | ClC1=C(Cl)C=NC2=CC(Br)=CC=C21 | |

| InChI Key | HRUWRHDAJXUPON-UHFFFAOYSA-N |

Synthesis of this compound

A specific, validated synthetic protocol for this compound is not extensively reported in the literature. However, a plausible multi-step synthesis can be proposed based on established methodologies for the synthesis of analogous halogenated quinolines, such as the Gould-Jacobs reaction.[5][6]

The proposed synthetic pathway commences with a suitable brominated and chlorinated aniline precursor, which then undergoes cyclization to form the quinoline core, followed by further halogenation to yield the target compound.

Proposed Synthetic Workflow

Caption: Proposed general workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of similar quinoline derivatives and should be optimized for the specific target molecule.[5]

Step 1: Synthesis of a Dihalo-4-hydroxyquinoline Intermediate

-

To a stirred solution of a suitable dihaloaniline in a high-boiling point solvent (e.g., Dowtherm A), add diethyl (ethoxymethylene)malonate.

-

Heat the mixture to reflux for several hours to facilitate the condensation and subsequent thermal cyclization.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.

Step 2: Chlorination of the 4-Hydroxy Group

-

Suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Introduction of the Final Halogen

-

Dissolve the intermediate from Step 2 in a suitable solvent (e.g., chloroform or acetic acid).

-

Add the appropriate halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess halogen.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity and Potential for Selective Functionalization

The presence of three halogen atoms on the quinoline ring of this compound provides multiple sites for further chemical modification. The differential reactivity of the carbon-halogen bonds is key to achieving selective functionalization, particularly in transition metal-catalyzed cross-coupling reactions.[7]

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7] This principle suggests that the C-Br bond at the 7-position of this compound will be significantly more reactive than the C-Cl bonds at the 3- and 4-positions. This difference in reactivity allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions at the 7-position while leaving the chloro substituents intact.

Selective Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] By carefully controlling the reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the 7-position of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 7-Bromo-3,4-dichloroquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Bromo-3,4-dichloroquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. Given the importance of quinoline scaffolds in pharmacologically active compounds, a thorough understanding of their structural characteristics is paramount for rational drug design and development.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational dataset for its identification and characterization.

The predictions herein are based on established principles of spectroscopic interpretation and comparative analysis with structurally related halogenated quinolines. While experimental data for this specific molecule is not widely available, this guide serves as a robust starting point for researchers synthesizing or working with this compound.

Molecular Structure and Numbering

The structure of this compound with the standard numbering system for the quinoline ring is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.2 - 8.4 | d | J = 8.5 - 9.0 |

| H-6 | 7.7 - 7.9 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 8.0 - 8.2 | d | J = 2.0 - 2.5 |

Interpretation:

-

H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field.[1] Due to the chlorine substituent at C-3, there is no adjacent proton for coupling, resulting in a singlet.

-

H-5, H-6, H-8: These protons are on the carbocyclic ring.

-

H-5 is expected to be a doublet due to ortho-coupling with H-6.

-

H-6 will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8.

-

H-8 is expected to be a doublet due to meta-coupling with H-6. The bromine at C-7 will influence the chemical shifts of the adjacent protons.

-

¹³C NMR Spectroscopy

Experimental Protocol:

-

Prepare the sample as described for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Reference the chemical shifts to the deuterated solvent peak.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 130 - 132 |

| C-6 | 128 - 130 |

| C-7 | 120 - 122 |

| C-8 | 133 - 135 |

| C-8a | 147 - 149 |

Interpretation:

-

The chemical shifts are predicted based on the additive effects of the substituents on the quinoline core.

-

Carbons directly attached to the nitrogen (C-2 and C-8a) and halogens (C-3, C-4, and C-7) will have their chemical shifts significantly influenced.

-

The signals for C-4a, C-5, and C-6 may be close and require 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 650 - 550 | C-Br stretch | Medium to Strong |

Interpretation:

The IR spectrum is expected to show characteristic absorptions for the aromatic system and the carbon-halogen bonds. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

Mass Spectrometry (MS)

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using Electron Ionization (EI) at 70 eV.

-

Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 276.94 g/mol .[1][2] The mass spectrum will show a complex molecular ion cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z 275, 277, 279, and 281.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom: [M - Cl]⁺

-

Loss of a bromine atom: [M - Br]⁺

-

Loss of HCl: [M - HCl]⁺

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. These predictions are grounded in fundamental spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings. It is recommended that this predicted data be confirmed with experimental results once the compound is synthesized and purified.

References

Starting materials for 7-Bromo-3,4-dichloroquinoline synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Bromo-3,4-dichloroquinoline

Abstract

This compound is a substituted quinoline scaffold of significant interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to introduce the desired substituents at specific positions on the heterocyclic ring system. This technical guide provides a comprehensive overview of the logical synthesis pathway, focusing on the selection of primary starting materials and the rationale behind the multi-step reaction sequence. We will delve into the core chemical principles, provide a detailed experimental protocol for a validated synthetic route, and present quantitative data for key intermediates. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded understanding of this synthesis.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the renowned antimalarial drug chloroquine.[1] The biological activity of quinoline derivatives is highly dependent on the substitution pattern on both the benzene and pyridine rings.[2] The target molecule, this compound, presents a specific synthetic challenge: the regioselective installation of a bromine atom on the carbocyclic ring and two chlorine atoms on the heterocyclic ring. Understanding the foundational principles of quinoline synthesis is paramount to devising an efficient and high-yielding pathway.

Retrosynthetic Analysis and Selection of Primary Starting Materials

A logical retrosynthetic analysis of this compound points towards a multi-step synthesis beginning with a substituted aniline. The most established and versatile methods for constructing the quinoline core, such as the Gould-Jacobs and Conrad-Limpach reactions, involve the condensation of an aniline with a 1,3-dicarbonyl compound or its equivalent.[3][4][5]

-

Origin of the 7-Bromo Moiety : The bromine atom at the 7-position is part of the benzenoid ring of the quinoline system. In standard quinoline syntheses that build the pyridine ring onto a pre-existing aniline, the substitution pattern of the aniline directly dictates the substitution on the resulting quinoline's benzene ring. Therefore, the most logical precursor to introduce the 7-bromo substituent is 3-bromoaniline . The meta-position of the bromine relative to the amino group ensures its final placement at the C-7 position after cyclization.[4]

-

Construction of the Dichloro-Pyridine Ring : The 3,4-dichloro substitution on the pyridine portion of the quinoline is typically achieved in a stepwise manner. A common and effective strategy involves first forming a 4-hydroxyquinoline (a quinolin-4-one), which serves as a key intermediate.[3][6] This hydroxyl group can then be converted to a chlorine atom using a standard chlorinating agent. The chlorine at the 3-position is introduced through electrophilic chlorination of this activated quinolin-4-one intermediate.

Based on this analysis, the primary starting materials for the synthesis are:

-

3-Bromoaniline : Provides the foundational benzene ring and the C-7 bromine substituent.

-

Diethyl Ethoxymethylenemalonate (DEMM) : Acts as the three-carbon electrophilic partner required to construct the pyridine ring. Its reaction with the aniline is the initial step of the Gould-Jacobs reaction.[3][6]

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is best approached via a three-stage process, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by sequential chlorination.

Stage 1: Gould-Jacobs Reaction for Quinoline Core Formation

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. It proceeds in two distinct steps:

-

Condensation : 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEMM). This is an addition-elimination reaction where the aniline displaces the ethoxy group of DEMM to form the enamine intermediate, Diethyl ((3-bromophenyl)amino)methylene)malonate.[3]

-

Thermal Cyclization : The enamine intermediate is heated to high temperatures (typically 240-260°C) in a high-boiling point solvent like Dowtherm A. This induces an intramolecular cyclization, followed by the elimination of ethanol, to yield Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.[3]

Stage 2: Saponification and Decarboxylation

To simplify the molecule and remove the ester group at the 3-position, a hydrolysis (saponification) followed by decarboxylation is performed.

-

Saponification : The ethyl ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[6]

-

Decarboxylation : The resulting 7-bromo-4-hydroxyquinoline-3-carboxylic acid is heated, causing it to lose carbon dioxide and yield the key intermediate, 7-Bromo-4-hydroxyquinoline .[6]

Stage 3: Sequential Chlorination

With the 7-Bromo-4-hydroxyquinoline intermediate in hand, the final two chlorine atoms are introduced.

-

Chlorination at C-3 : The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The electron-donating nature of the nitrogen and the hydroxyl/keto group activates the C-3 position for electrophilic substitution. A reagent such as N-chlorosuccinimide (NCS) can be used to selectively install a chlorine atom at this position, yielding 7-Bromo-3-chloro-4-hydroxyquinoline .

-

Chlorination at C-4 : The final step is the conversion of the 4-hydroxyl group into a chlorine atom. This is a standard transformation achieved by treating the intermediate with an excess of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) , at reflux to furnish the final product, This compound .[3][6]

Visualization of the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a representative, step-by-step methodology derived from established procedures for analogous compounds.[3][6]

Step 1: Synthesis of Diethyl ((3-bromophenyl)amino)methylene)malonate

-

Materials : 3-Bromoaniline, Diethyl ethoxymethylenemalonate (DEMM).

-

Procedure : In a reaction vessel, mix 3-Bromoaniline (1.0 equivalent) with DEMM (1.05 equivalents). Heat the mixture at 110-120°C for 1.5 hours. Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used directly in the next step.

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

-

Materials : Crude intermediate from Step 1, Dowtherm A (or diphenyl ether).

-

Procedure : Heat Dowtherm A to 250°C in a suitable reaction vessel. Add the crude Diethyl ((3-bromophenyl)amino)methylene)malonate portion-wise to the hot solvent. Maintain the temperature at 250-260°C for 30 minutes. Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by filtration and wash with hexane to obtain the cyclized product.

Step 3: Synthesis of 7-Bromo-4-hydroxyquinoline

-

Materials : Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Procedure : Suspend the ester from Step 2 in a 10% aqueous NaOH solution and heat to reflux until the solid dissolves completely (saponification). Cool the solution and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry. Place the dry solid in a flask and heat to 260-270°C until gas evolution (CO₂) ceases (decarboxylation). The remaining solid is 7-Bromo-4-hydroxyquinoline.

Step 4: Synthesis of this compound

-

Materials : 7-Bromo-4-hydroxyquinoline, N-chlorosuccinimide (NCS), Acetonitrile, Phosphorus oxychloride (POCl₃).

-

Procedure (Part A - 3-Chlorination) : Dissolve 7-Bromo-4-hydroxyquinoline (1.0 equivalent) in acetonitrile. Add NCS (1.1 equivalents) portion-wise and stir the mixture at room temperature for 4-6 hours. Monitor by TLC. Once the starting material is consumed, remove the solvent under reduced pressure. The crude 7-Bromo-3-chloro-4-hydroxyquinoline can be carried forward.

-

Procedure (Part B - 4-Chlorination) : Carefully add the crude product from Part A to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). Heat the mixture to reflux (approx. 110°C) for 3 hours in a well-ventilated fume hood. After completion, cool the reaction and pour it carefully onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes key data for the starting materials and intermediates in this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Typical Yield |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Primary Starting Material | - |

| Diethyl Ethoxymethylenemalonate (DEMM) | C₁₀H₁₆O₅ | 216.23 | Reagent (C3 Synthon) | - |

| 7-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.06 | Key Intermediate | High |

| 7-Bromo-3-chloro-4-hydroxyquinoline | C₉H₅BrClNO | 258.50 | Key Intermediate | Good to High |

| This compound | C₉H₄BrCl₂N | 276.94 [7][8] | Final Product | Good |

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on classic heterocyclic chemistry principles. The selection of 3-bromoaniline as the primary starting material is a crucial and logical choice for introducing the 7-bromo substituent. The subsequent construction of the quinoline core via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate provides the necessary scaffold for the sequential and regioselective introduction of the two chlorine atoms. By understanding the causality behind each transformation—from enamine formation to electrophilic chlorination and finally nucleophilic substitution—researchers can confidently approach the synthesis of this and other complex quinoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 7-Bromo-3,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

7-Bromo-3,4-dichloroquinoline is a polyhalogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its strategic placement of three halogen atoms—a bromine at the 7-position and chlorines at the 3- and 4-positions—imparts a unique and nuanced reactivity profile. This guide provides a comprehensive technical overview of the chemical reactivity and stability of this compound, drawing upon established principles of heterocyclic chemistry and data from analogous systems. We will delve into the compound's differential reactivity, exploring its behavior in key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document will address the stability of the molecule under various conditions and outline potential degradation pathways, offering field-proven insights for its handling, storage, and application in research and drug development.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline scaffold is a privileged structural motif in numerous biologically active compounds, including a wide range of pharmaceuticals.[1] Halogenation of the quinoline ring system is a powerful strategy for modulating the electronic properties, lipophilicity, and metabolic stability of these molecules, often leading to enhanced therapeutic efficacy. This compound (C₉H₄BrCl₂N) is a versatile synthetic intermediate that offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel drug candidates and functional materials.[2]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| CAS Number | 1021435-01-7 |

| Appearance | Solid (predicted) |

| InChIKey | HRUWRHDAJXUPON-UHFFFAOYSA-N |

Understanding the distinct reactivity of each halogen atom is paramount for its strategic utilization in multi-step syntheses. This guide will dissect the electronic and steric factors that govern the compound's chemical behavior.

Chemical Reactivity: A Tale of Three Halogens

The reactivity of this compound is dominated by the interplay of the electron-withdrawing effects of the nitrogen atom and the three halogen substituents. This creates a highly electron-deficient pyridine ring and a moderately deactivated benzene ring, setting the stage for selective chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr): The Primacy of the C4-Position

The chlorine atom at the 4-position of the quinoline ring is the most activated site for nucleophilic aromatic substitution (SₙAr).[3] This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent nitrogen atom, which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4] In contrast, the chlorine atom at the 3-position and the bromine at the 7-position are significantly less reactive towards nucleophilic attack.

This differential reactivity allows for the selective introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, at the C4-position under relatively mild conditions.[5][6]

References

- 1. 3,4-Dibromo-7,8-dichloroquinoline|CAS 1209841-50-8 [benchchem.com]

- 2. This compound | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of halogenated quinolines

Halogenated quinolines represent a versatile and powerful scaffold in drug discovery. Their proven efficacy as antimalarial, anticancer, antimicrobial, and antiviral agents highlights their therapeutic potential. The introduction of specific halogens at defined positions on the quinoline ring is a critical determinant of biological activity, offering a clear path for structure-activity relationship (SAR) studies. [16][21]Future research should focus on designing novel derivatives with enhanced target specificity and reduced off-target toxicity, particularly neurotoxicity. Leveraging computational modeling and advanced screening techniques will be instrumental in unlocking the full potential of this remarkable class of compounds. [19]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | MDPI [mdpi.com]

- 5. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 7. pnas.org [pnas.org]

- 8. journals.co.za [journals.co.za]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.atu.ie [pure.atu.ie]

- 23. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry's Evolution

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Journey of Quinoline Derivatives

For researchers, scientists, and professionals vested in the intricate process of drug development, the quinoline scaffold represents a "privileged structure" of enduring significance. First isolated from the complex milieu of coal tar in the 19th century, this deceptively simple bicyclic heterocycle has given rise to a remarkable diversity of therapeutic agents that have profoundly impacted human health.[1] This guide provides a comprehensive exploration of the quinoline core, tracing its journey from initial discovery to its central role in modern medicinal chemistry. We will delve into the foundational synthetic methodologies that unlocked its potential, examine the landmark drugs that established its therapeutic value, and explore the ongoing innovations that continue to expand its pharmacological reach.

Part 1: The Dawn of Quinoline - From Coal Tar to a Privileged Scaffold

The story of quinoline begins not in a pristine laboratory, but in the industrial byproduct of coal gasification. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar, which he named "leukol".[2][3] Almost a decade later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base, terming it "quinoline".[3] It was later confirmed that these two substances were identical, establishing an early link between this industrial chemical and natural product pharmacology.

For much of the 19th century, coal tar remained the primary source for quinoline and its derivatives.[3] However, the limitations of relying on isolation from a complex mixture spurred the development of synthetic methods, a crucial turning point that allowed for the systematic exploration of the quinoline scaffold and its therapeutic potential.

Part 2: Architecting the Quinoline Core - Foundational Synthetic Strategies

The ability to construct the quinoline ring system from simple precursors was a watershed moment in medicinal chemistry. Several classic "name reactions" emerged in the late 19th century, each offering a unique approach to assembling this vital scaffold. These methods are not merely historical footnotes; they laid the groundwork for the synthesis of countless quinoline-based drugs and continue to be adapted and refined today.

The Skraup Synthesis: A Robust, Albeit Vigorous, Classic

In 1880, Zdenko Hans Skraup developed a powerful method for synthesizing quinoline itself. The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][4][5] The reaction is notoriously exothermic but highly effective.

Mechanism of the Skraup Synthesis:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: Aniline undergoes a conjugate (Michael) addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized by nitrobenzene (which is reduced to aniline, another reactant) to yield the aromatic quinoline ring.[2]

Experimental Protocol: A Representative Skraup Synthesis of Quinoline

-

Reaction Setup: In a fume hood, a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with aniline (25 mL), glycerol (60 g), and ferrous sulfate heptahydrate (5 g, to moderate the reaction).

-

Addition of Sulfuric Acid: Concentrated sulfuric acid (40 mL) is added slowly and cautiously through the dropping funnel with constant swirling.

-

Addition of Oxidizing Agent: Nitrobenzene (20 mL) is then added to the mixture.

-

Heating: The flask is gently heated. Once the reaction begins (indicated by a rapid increase in temperature), the heating is discontinued. The reaction is allowed to proceed under its own exotherm. If the reaction becomes too vigorous, the flask may be cooled in an ice bath.

-

Completion and Work-up: After the initial vigorous reaction subsides, the mixture is heated at reflux for 3 hours. The mixture is then cooled and diluted with water.

-

Purification: The quinoline is isolated by steam distillation from the reaction mixture, which has been made alkaline with sodium hydroxide. The distillate is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude quinoline is further purified by distillation.

The Doebner-von Miller Reaction: A Versatile Extension

A modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of substituted quinolines.[6][7] This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst.[8][9]

Mechanism of the Doebner-von Miller Reaction:

The mechanism is complex and has been the subject of debate, with evidence suggesting a fragmentation-recombination pathway.[6][8][10] A simplified overview involves:

-

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The intermediate then cyclizes and dehydrates.

-

Oxidation: The resulting dihydroquinoline is oxidized to the corresponding quinoline derivative.

Caption: General workflow of the Friedländer quinoline synthesis.

The Combes Quinoline Synthesis: Utilizing β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. [4][5][11] Mechanism of the Combes Quinoline Synthesis:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

-

Cyclization and Dehydration: Under acidic conditions, the enamine undergoes electrophilic cyclization onto the aniline ring, followed by dehydration to yield the final quinoline product. [11][12]

The Pfitzinger Reaction: Accessing Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids, an important class of quinoline derivatives. [13][14][15]It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. [13][16] Mechanism of the Pfitzinger Reaction:

-

Ring Opening: The base hydrolyzes the amide bond in isatin, opening the ring to form a keto-acid intermediate.

-

Condensation: The aniline moiety of the intermediate condenses with the carbonyl group of the second reactant to form an imine (Schiff base).

-

Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic quinoline-4-carboxylic acid. [14]

Part 3: The Therapeutic Legacy of Quinolines

The development of robust synthetic methods for the quinoline scaffold set the stage for its exploration as a source of therapeutic agents. From fighting infectious diseases to combating cancer, quinoline derivatives have become indispensable tools in the physician's armamentarium.

Antimalarial Agents: The Prototypical Quinoline Drugs

The historical use of quinine from the cinchona tree bark to treat malaria provided the initial impetus for investigating quinoline-based antimalarials. [17]

-

Quinine: This natural product was the first effective treatment for malaria and served as the lead compound for the development of synthetic analogues. [17]

-

Chloroquine: Synthesized in the 1930s, chloroquine became a frontline antimalarial drug due to its high efficacy and low cost. [17]It is believed to act by accumulating in the acidic food vacuole of the malaria parasite, where it inhibits the polymerization of heme into hemozoin. The resulting free heme is toxic to the parasite. The emergence of chloroquine-resistant strains of Plasmodium falciparum has diminished its utility in many parts of the world. [17][18]

-

Primaquine: An 8-aminoquinoline, primaquine is crucial for eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse of the disease. [17][18]

-

Mefloquine: Developed in response to growing chloroquine resistance, mefloquine is another potent antimalarial, although its use can be limited by neuropsychiatric side effects.

Table 1: Key Quinoline-Based Antimalarial Drugs

| Drug | Class | Key Therapeutic Use | Mechanism of Action (Simplified) |

| Quinine | Natural Alkaloid | Treatment of severe malaria | Heme polymerization inhibition |

| Chloroquine | 4-Aminoquinoline | Treatment and prophylaxis of malaria | Heme polymerization inhibition |

| Primaquine | 8-Aminoquinoline | Eradication of liver-stage parasites | Not fully elucidated; may involve oxidative damage |

| Mefloquine | 4-Quinolinemethanol | Treatment and prophylaxis of malaria | Heme polymerization inhibition |

Anticancer Agents: Targeting DNA Replication

The discovery of the potent anticancer activity of camptothecin, a quinoline-containing natural product, opened a new chapter in the use of this scaffold in oncology.

-

Camptothecin and its Derivatives (Topotecan, Irinotecan): Camptothecin was initially isolated from the "happy tree," Camptotheca acuminata. Its clinical development was initially hampered by poor water solubility and toxicity. [19][20]However, the elucidation of its unique mechanism of action spurred the development of more soluble and effective analogues like topotecan and irinotecan. [19] Mechanism of Action of Camptothecins:

Camptothecins are potent inhibitors of DNA topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription. [19][21][]

-

Topoisomerase I Action: The enzyme creates a transient single-strand break in the DNA, allowing it to unwind.

-

Camptothecin Intervention: Camptothecin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strand. []3. Lethal DNA Damage: When a DNA replication fork collides with this stabilized complex, it leads to a double-strand break, which triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. [19]

Signaling Pathway of Camptothecin-Induced Apoptosis

Caption: Camptothecin stabilizes the Topoisomerase I-DNA complex, leading to apoptosis.

Antibacterial Agents: The Rise of the Fluoroquinolones

The discovery of nalidixic acid in the 1960s, a byproduct of chloroquine synthesis, marked the beginning of the quinolone class of antibiotics. [23]While nalidixic acid had a limited spectrum of activity, it paved the way for the development of the highly successful fluoroquinolones. The addition of a fluorine atom at position 6 and a piperazine ring at position 7 dramatically increased their potency and broadened their antibacterial spectrum. [24][25]

-

Ciprofloxacin and Levofloxacin: These second and third-generation fluoroquinolones are broad-spectrum antibiotics effective against a wide range of Gram-positive and Gram-negative bacteria. [26][27] Mechanism of Action of Fluoroquinolones:

Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: [28][29][30]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA strands after replication.

By inhibiting these enzymes, fluoroquinolones prevent bacterial DNA replication and repair, leading to cell death. [30][31]

Antiviral Agents: An Emerging Frontier

More recently, the quinoline scaffold has been investigated for its antiviral potential against a range of viruses, including enteroviruses, dengue virus, and Zika virus. [32][33][34]For instance, certain quinoline derivatives have been shown to inhibit the replication of enterovirus D68 by targeting the viral protein VP1. [33]This remains an active area of research, with the goal of developing broad-spectrum antiviral agents. [35]

Part 4: The Future of Quinoline in Medicinal Chemistry

The journey of the quinoline scaffold is far from over. Its versatility and proven track record ensure its continued relevance in drug discovery. Current research focuses on several key areas:

-

Overcoming Drug Resistance: Developing novel quinoline derivatives that can circumvent existing resistance mechanisms in malaria parasites, bacteria, and cancer cells.

-

Hybrid Molecules: Designing hybrid compounds that combine the quinoline scaffold with other pharmacophores to create multifunctional drugs with enhanced efficacy or novel mechanisms of action. [36]* New Therapeutic Targets: Exploring the potential of quinoline derivatives to modulate new biological targets and treat a wider range of diseases.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for producing quinoline-based compounds. [37] From its humble origins in coal tar, the quinoline ring system has evolved into a cornerstone of medicinal chemistry. Its rich history of discovery and synthetic innovation, coupled with its profound impact on human health, guarantees that this "privileged scaffold" will continue to inspire the development of new and life-saving medicines for generations to come.

References

- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Pharmacology of camptothecin and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. ar.iiarjournals.org [ar.iiarjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Levofloxacin - Wikipedia [en.wikipedia.org]

- 27. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 28. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 31. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]

- 32. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Use of 7-Bromo-3,4-dichloroquinoline in cross-coupling reactions

An In-Depth Guide to the Application of 7-Bromo-3,4-dichloroquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in biologically relevant interactions. This compound emerges as a particularly valuable synthetic intermediate. This tri-halogenated scaffold offers multiple points for diversification, enabling the systematic exploration of chemical space in drug discovery and the fine-tuning of photophysical properties in materials science.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by providing mild and efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4][5] For a substrate like this compound, these reactions offer a gateway to novel derivatives. The key to its synthetic utility lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[6][7] This hierarchy allows for chemoselective functionalization, primarily at the more reactive C7-bromo position, while leaving the C3 and C4 chloro-substituents intact for subsequent transformations.

This guide provides a comprehensive overview of the application of this compound in several pivotal cross-coupling reactions, offering detailed protocols and insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[3][8] The process is a catalytic cycle that typically involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[4]

Caption: General Palladium Catalytic Cycle.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of the quinoline) to form a Pd(II) intermediate. This is often the rate-limiting step.[3][8]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][8]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]

The choice of ligands is paramount. They are not passive spectators but active participants that stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps.[9][10] Bulky, electron-rich phosphine ligands, for example, promote both oxidative addition and reductive elimination, increasing reaction efficiency.[9][11] The base is also critical, playing a key role in the transmetalation step or in the deprotonation of nucleophiles like amines.[5]

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing 7-aryl-3,4-dichloroquinolines.[5][8] Its popularity is due to its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[8][10]

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Causality Behind Experimental Choices

-

Ligand Selection: Biaryl phosphine ligands like SPhos or XPhos are highly effective. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[9][11]

-

Base and Solvent: A base such as K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[10] A two-phase solvent system like Toluene/Water or Dioxane/Water is commonly used to dissolve both the organic substrates and the inorganic base.[14]

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Parameter | Typical Condition | Rationale |

| Substrate | This compound | C7-Br bond is significantly more reactive than C-Cl bonds. |

| Coupling Partner | Arylboronic Acid or Ester (1.2-1.5 equiv) | Readily available, stable, and low toxicity.[10] |

| Pd Source | Pd(OAc)₂ (1-5 mol%), PdCl₂(dppf) (1-5 mol%) | Air-stable Pd(II) precatalysts generate active Pd(0) in situ.[10] |

| Ligand | SPhos, XPhos, PPh₃ (2-10 mol%) | Bulky, electron-rich ligands accelerate key catalytic steps.[9] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for efficient transmetalation.[5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

| Expected Yield | Good to Excellent | Highly efficient and robust reaction.[14] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.[10]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 7-phenyl-3,4-dichloroquinoline.

Application 2: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[3][15][16] This reaction is particularly useful for installing vinyl groups at the C7 position of the quinoline core.

Caption: Catalytic Cycle for the Heck-Mizoroki Reaction.

Causality Behind Experimental Choices

-

Catalyst/Ligand System: While "ligandless" conditions (using Pd(OAc)₂) can sometimes be effective, phosphine ligands are generally required for aryl bromides.[17] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands enhance catalyst activity and stability, especially for less reactive substrates.[17]

-

Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like Na₂CO₃, is necessary to neutralize the H-X acid formed during the catalytic cycle and regenerate the Pd(0) catalyst.[18]

-

Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used as they can dissolve the catalyst and reagents and are stable at the high temperatures often required.[17]

Quantitative Data Summary: Heck-Mizoroki Reaction

| Parameter | Typical Condition | Rationale |

| Substrate | This compound | Selective activation of the C-Br bond. |

| Coupling Partner | Alkene (e.g., Styrene, n-butyl acrylate) (1.5-2.0 equiv) | The alkene coupling partner. |

| Pd Source | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst for Heck reactions.[15] |

| Ligand | P(o-tol)₃, XPhos (2-10 mol%) | Ligands are crucial for stabilizing the catalyst and promoting reactivity. |

| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv) | Neutralizes HX byproduct and regenerates the Pd(0) catalyst.[18] |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used. |

| Temperature | 100-140 °C | Higher temperatures are often needed to drive the reaction.[17] |

| Expected Yield | Moderate to Good | Yields can be sensitive to steric hindrance and electronic effects. |

Detailed Experimental Protocol: Heck-Mizoroki Reaction

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethylformamide (DMF, 5 mL)

Procedure:

-

Reaction Setup: In a sealed reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reagent Addition: Add anhydrous DMF and styrene via syringe.

-

Reaction Execution: Seal the vessel and heat the mixture to 120 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or GC-MS.[17]

-